Cas no 1806724-11-7 (5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid)

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid is a fluorinated pyridine derivative with a unique structural motif, combining an iodo-substituent, a trifluoromethoxy group, and an acetic acid moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both electron-withdrawing (trifluoromethoxy, iodo) and electron-donating (methyl) groups enhances its reactivity in cross-coupling and functionalization reactions. The acetic acid side chain further allows for derivatization, making it valuable for the development of targeted compounds. Its stability and synthetic utility make it a useful building block in medicinal chemistry and material science applications.
5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid structure
1806724-11-7 structure
商品名:5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid
CAS番号:1806724-11-7
MF:C9H7F3INO3
メガワット:361.056465387344
CID:4835112

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid
    • インチ: 1S/C9H7F3INO3/c1-4-5(13)3-14-6(2-7(15)16)8(4)17-9(10,11)12/h3H,2H2,1H3,(H,15,16)
    • InChIKey: SZIKIEVSMZNDFA-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(CC(=O)O)C(=C1C)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): 2.5

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029091981-1g
5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid
1806724-11-7 97%
1g
$1,504.90 2022-03-31

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報

Introduction to 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1806724-11-7)

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid, identified by its CAS number 1806724-11-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in drug development. The presence of multiple functional groups, including an iodine atom, a methyl group, a trifluoromethoxy group, and an acetic acid moiety, makes this molecule a versatile intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

The structural configuration of 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid imparts unique chemical properties that are highly valuable in medicinal chemistry. The iodine substituent, for instance, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular frameworks. These reactions are frequently employed in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. The methyl group at the 4-position and the trifluoromethoxy group at the 3-position contribute to the electron-deficient nature of the pyridine ring, enhancing its reactivity in various chemical transformations.

Moreover, the acetic acid functionality at the 2-position provides a carboxylic acid handle that can be further modified through esterification, amidation, or other derivatization strategies. Such modifications are essential for optimizing pharmacokinetic properties, solubility, and metabolic stability of drug candidates. The trifluoromethoxy group, in particular, is known for its ability to modulate lipophilicity and metabolic resistance, making it a desirable feature in drug design. These attributes collectively position 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid as a valuable building block for the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their demonstrated efficacy across a spectrum of diseases. For instance, studies have highlighted the role of pyridine-based compounds in oncology, neurology, and anti-inflammatory applications. The structural features of 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid align well with these therapeutic areas. Researchers have leveraged its reactivity to develop inhibitors targeting specific enzymes and receptors involved in disease pathways. The iodine atom has been particularly exploited in generating radiolabeled probes for diagnostic imaging, underscoring its utility beyond mere synthetic intermediates.

One notable area of research involves the use of 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often aberrantly activated in cancerous conditions. By designing molecules that selectively inhibit these kinases, researchers aim to disrupt tumor growth and progression. The pyridine core provides a scaffold that can be readily modified to achieve high selectivity and potency. Preclinical studies have demonstrated promising results with derivatives of this compound class, indicating their potential as lead candidates for further development.

The trifluoromethoxy group has been particularly studied for its ability to enhance binding affinity and reduce metabolic degradation. This property is especially relevant in drug discovery where optimizing bioavailability is crucial. Computational modeling studies have been instrumental in understanding how this group interacts with biological targets at the molecular level. Such insights have guided the rational design of analogs with improved pharmacokinetic profiles. The acetic acid moiety also plays a role in these interactions by contributing to hydrogen bonding networks with protein residues.

Another emerging application lies in the field of antiviral research. Pyridine derivatives have shown promise as inhibitors against viral proteases and polymerases. The structural versatility of 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid allows for modifications that can mimic natural substrates or interfere with viral replication mechanisms. Recent publications have reported novel antiviral agents derived from this scaffold that exhibit significant inhibitory activity against various pathogens. This underscores the compound's broad utility across different therapeutic domains.

The synthetic methodologies for preparing 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid have also been refined to enhance efficiency and scalability. Multi-step syntheses often involve palladium-catalyzed cross-coupling reactions to introduce the iodine atom and other functional groups with high yields and purity. Advances in flow chemistry have further streamlined these processes, enabling faster reaction times and reduced solvent consumption. Such improvements are critical for industrial-scale production and ensure that researchers have access to sufficient quantities of this valuable intermediate.

In conclusion,5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1806724-11-7) represents a compelling tool for medicinal chemists due to its unique structural features and reactivity profile. Its role as a synthetic intermediate has facilitated the development of novel therapeutics targeting various diseases, including cancer and viral infections. Ongoing research continues to uncover new applications for this compound class, highlighting its enduring relevance in pharmaceutical innovation.

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